1,3-Propylenebisstearamide
Description
Properties
CAS No. |
29417-02-5 |
|---|---|
Molecular Formula |
C39H78N2O2 |
Molecular Weight |
607.0 g/mol |
IUPAC Name |
N-[3-(octadecanoylamino)propyl]octadecanamide |
InChI |
InChI=1S/C39H78N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-38(42)40-36-33-37-41-39(43)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3,(H,40,42)(H,41,43) |
InChI Key |
VPKVHSUMRKADKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCNC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Synthesis and Chemical Modifications of 1,3 Propylenebisstearamide
Exploration of Green Chemistry Methodologies for Synthesis
The principles of green chemistry are being increasingly applied to amide synthesis to minimize environmental impact. Key areas of exploration include:
Solvent-Free Reactions: Conducting the synthesis without a solvent reduces waste and simplifies purification. sharif.eduresearchgate.net Heating a mixture of the carboxylic acid and amine directly is a common approach. sharif.edu
Catalytic Approaches: The use of catalysts can lower the reaction temperature and improve efficiency. Boric acid has been investigated as a simple and readily available catalyst for amide formation from carboxylic acids and amines under solvent-free conditions. researchgate.net Heterogeneous catalysts, such as nano sulfated titania, are also being explored for their potential in direct amidation reactions. researchgate.net
Enzymatic Synthesis: Biocatalysis using enzymes like lipases offers a green alternative to traditional chemical synthesis. nih.gov These reactions are highly selective and operate under mild conditions, reducing energy consumption and byproduct formation. nih.gov
Influence of Reaction Parameters on Product Yield and Purity
The yield and purity of the synthesized 1,3-propylenebisstearamide are significantly influenced by several reaction parameters.
| Parameter | Typical Range/Value | Effect on Product Quality and Yield |
| Temperature | 180–230 °C | Higher temperatures increase the reaction rate, but excessive heat can lead to degradation of the product. |
| Pressure | Atmospheric to reduced | Reduced pressure helps in the removal of water, shifting the reaction equilibrium towards the product side and increasing the yield. |
| Molar Ratio (Acid:Amine) | ~2:1 | A precise molar ratio is crucial to ensure complete reaction and minimize the presence of unreacted starting materials in the final product. |
| Reaction Time | 2–6 hours | The optimal reaction time depends on other parameters like temperature and catalyst use. |
| Catalyst | Varies | The choice of catalyst can significantly affect the reaction rate and the required temperature, thereby influencing yield and purity. researchgate.netresearchgate.net |
This table is based on data for the synthesis of similar bis-amides and general principles of amidation reactions.
Optimizing these parameters is essential for achieving a high yield of pure this compound. For instance, precise control over the molar ratio of stearic acid to 1,3-diaminopropane (B46017) is critical to avoid residual acid or amine in the final product, which can affect its thermal stability and performance in various applications.
Structural Elucidation Methodologies for Synthesized Amides
Role as a Nucleating Agent
Heterogeneous Nucleation Theory and Application
The process by which this compound initiates crystallization is best described by heterogeneous nucleation theory. Unlike homogeneous nucleation, which occurs spontaneously within the bulk of a supercooled polymer melt, heterogeneous nucleation is initiated on the surface of foreign particles. mdpi.comethz.ch In this context, this compound particles act as these foreign entities.
The fundamental principle of heterogeneous nucleation is the reduction of the free energy barrier required for the formation of a stable crystal nucleus. ethz.ch The surface of the nucleating agent provides a template for the alignment of polymer chains, lowering the interfacial energy between the nascent crystal and the polymer melt. This reduction in the energy barrier leads to a significant increase in the nucleation rate, even at lower levels of supercooling. ethz.ch The effectiveness of a nucleating agent is often related to the structural similarity between its surface and the crystal structure of the polymer it is nucleating. ethz.ch
Influence on Polymer Crystallization Kinetics
The addition of this compound profoundly alters the crystallization kinetics of polymers, a change that can be quantified through various analytical models.
The Avrami equation is a widely used model to describe the kinetics of isothermal crystallization. tainstruments.com It relates the fraction of crystallized material to time and provides insights into the nucleation mechanism and the geometry of crystal growth. The general form of the Avrami equation is:
where:
is the relative degree of crystallinity at time .
is the Avrami exponent, which provides information about the nucleation mechanism (e.g., sporadic or instantaneous) and the dimensionality of crystal growth (e.g., one-, two-, or three-dimensional). nih.gov
The introduction of a nucleating agent like this compound typically leads to an increase in the crystallization rate constant, K, and can influence the Avrami exponent, n. For instance, in polypropylene (B1209903), the addition of certain nucleating agents has been shown to shorten the half-crystallization time significantly. researchgate.net
Table 1: Representative Avrami Parameters for a Polymer With and Without a Nucleating Agent
| Sample | Avrami Exponent (n) | Crystallization Rate Constant (K) | Half-Crystallization Time (t₀.₅) |
| Neat Polymer | 3.5 - 3.8 | Lower | Longer |
| Polymer + Nucleating Agent | 2 - 3 | Higher | Shorter |
Note: The values presented are illustrative and can vary depending on the specific polymer system and experimental conditions. Data is conceptually derived from findings on nucleated polypropylene systems. researchgate.netresearchgate.net
Polymer processing in industrial settings rarely occurs under isothermal (constant temperature) conditions; instead, it typically involves cooling from a melt at a constant rate (non-isothermal crystallization). nih.govexpresspolymlett.com Studies under both isothermal and non-isothermal conditions are therefore crucial for a comprehensive understanding of a nucleating agent's effect.
Isothermal Crystallization: In these studies, a polymer sample is rapidly cooled from its molten state to a specific crystallization temperature and held there while the crystallization process is monitored. mdpi.com The addition of this compound generally leads to a faster crystallization rate at a given isothermal temperature. researchgate.net
Non-isothermal Crystallization: During non-isothermal crystallization, the sample is cooled at a constant rate. The presence of a nucleating agent shifts the crystallization peak to a higher temperature, indicating that crystallization begins earlier during the cooling process. nih.gov This is a direct consequence of the enhanced nucleation provided by the additive. Various models, such as those developed by Mo and Jeziorny, are used to analyze non-isothermal crystallization kinetics. mdpi.commdpi.com
Impact on Spherulite Formation and Size
Spherulites are spherical, semi-crystalline structures that are characteristic of many polymers. numberanalytics.com They consist of radially growing crystalline lamellae. The size and number of spherulites have a significant impact on the mechanical and optical properties of the final polymer product. numberanalytics.com
Mechanisms of Crystal Growth Acceleration
Furthermore, the nature of the nucleating agent's surface can play a role in the organization of polymer chains at the growth front. By providing a favorable template, the nucleating agent can reduce the kinetic barrier for the attachment of polymer segments to the growing crystal lattice. unige.it This can lead to a more efficient and faster crystal growth process.
Role as a Slip Agent
This compound, a fatty acid bisamide, is utilized in polymer systems to modify surface properties, notably to reduce friction. Fatty acid amides, in general, are effective at lowering friction on various surfaces by forming a lubricating layer. researchgate.net This effect is attributed to their hydrophobic nature and the capacity for strong hydrogen bonding. researchgate.net
Surface Migration Phenomena and Bloom Rate in Polymeric Films
The efficacy of this compound as a slip agent is intrinsically linked to its ability to migrate to the surface of the polymer film, a phenomenon known as "blooming." additivesforpolymer.com Once on the surface, these amide molecules can form a microcrystalline structure that effectively reduces friction. additivesforpolymer.com
The rate of this migration, or bloom rate, is a critical factor. Primary, unsaturated fatty acid amides like erucamide (B86657) and oleamide (B13806) are known for their rapid migration and are considered highly efficient slip agents for polyolefins. additivesforpolymer.com In contrast, secondary amides exhibit slower migration rates and are less volatile at elevated processing temperatures, making them suitable for applications such as multilayer films. additivesforpolymer.com The migration and subsequent crystallization on the film surface create a barrier that minimizes direct contact between adjacent film layers.
The chemical structure of the amide, particularly the length and saturation of the alkyl chains, influences its compatibility with the polymer matrix and, consequently, its migration behavior. Higher molecular weight amides are often favored for their thermal stability during extrusion processes. specialchem.com
Reduction of Interfacial Friction at Polymer Surfaces
The primary function of a slip agent is to lower the coefficient of friction (COF) at the polymer surface. additivesforpolymer.com Polyolefin films, for instance, naturally exhibit a high COF, which can lead to issues like film layers adhering to each other or to metal surfaces during processing. additivesforpolymer.com The introduction of a slip agent like this compound helps to achieve a desirable COF, typically around 0.2 for polyolefin films, facilitating smoother processing. additivesforpolymer.com
The mechanism involves the formation of a low-shear-strength layer at the interface. The migrated amide molecules on the surface act as a lubricant, reducing the force required for two surfaces to slide past one another. This reduction in interfacial friction is crucial for the efficient handling of polymer films, including winding, unwinding, and packaging operations. additivesforpolymer.comgoogle.com
Research has shown that the coefficient of friction for polypropylene films containing slip agents can be significantly reduced. For instance, films with certain fatty acid amides can exhibit a COF in the range of 0.15 to 0.45. google.com
Theoretical Models for Slip Mechanism
The slip mechanism of fatty acid amides is generally understood through the lens of surface phenomena and molecular interactions. The "ball-bearing" model is a common analogy, where the crystallized amide particles on the surface create a micro-rough texture, reducing the real area of contact between two film surfaces. ampacet.com
Another perspective involves the concept of a molecular lubrication layer. The long, hydrophobic alkyl chains of the bisamide orient themselves away from the polar polymer surface, creating a non-polar, low-energy surface that exhibits weak adhesion to other surfaces. The hydrogen bonding capability of the amide groups contributes to the formation of an ordered, stable layer on the polymer surface. researchgate.net
Role as an Anti-Blocking Agent
In addition to reducing friction, this compound also functions as an anti-blocking agent, preventing the adhesion of adjacent film layers. specialchem.com Blocking is a significant issue, particularly with soft and tacky polymers. specialchem.com
Prevention of Film Adhesion through Surface Morphology Modification
The primary mechanism by which anti-blocking agents work is by modifying the surface morphology of the polymer film. polymeradd.co.thspecialchem.com By migrating to the surface, this compound creates microscopic protrusions or asperities. ampacet.com These "bumps" increase the distance between adjacent film layers, thereby reducing the effective contact area and minimizing the forces of adhesion. ampacet.com
This creation of a micro-rough surface is a key strategy for preventing blocking. polymeradd.co.th While inorganic anti-blocking agents like silica (B1680970) and talc (B1216) also achieve this effect, organic agents like fatty acid bisamides offer the advantage of being migratory and forming crystalline structures on the surface. ampacet.com
Table 1: Comparison of Anti-Blocking Agent Types
| Agent Type | Mechanism | Examples |
|---|---|---|
| Inorganic | Create micro-roughness through solid particles. ampacet.compolymeradd.co.th | Silica, Talc, Calcium Carbonate ampacet.compolymeradd.co.th |
| Organic | Migrate to the surface and crystallize, forming an interfering layer. ampacet.com | Fatty Acid Amides, Waxes specialchem.com |
Interaction with Polymer Amorphous and Crystalline Regions
The effectiveness of this compound is also influenced by its interaction with the different regions within the polymer matrix. Polymers are often semi-crystalline, meaning they consist of both ordered crystalline regions and disordered amorphous regions. mcpolymers.comkhanacademy.org
The amorphous regions of a polymer have a more open and less dense structure, which facilitates the migration of the bisamide additive. mcpolymers.com The additive molecules can move through these regions to reach the surface. The degree of crystallinity of the polymer can, therefore, impact the bloom rate of the additive. addcomposites.com A higher degree of crystallinity might hinder migration due to the denser, more ordered structure of the crystalline domains. addcomposites.com
Conversely, the interaction between the additive and the polymer chains can also affect the polymer's own crystallization behavior. The presence of small molecule additives can sometimes influence the formation of crystalline structures within the polymer matrix. nih.gov The strength of the interaction between the additive and the polymer can alter the mobility of the polymer chains, which is a key factor in the crystallization process. researchgate.net
Table 2: Chemical Compound Names
| Compound Name |
|---|
| This compound |
| Calcium Carbonate |
| Erucamide |
| Oleamide |
| Silica |
Interfacial Compatibility and Dispersion within Polymer Matrices
The efficacy of this compound as an additive in polymer systems is fundamentally linked to its behavior at the interfaces between the polymer and other components, such as fillers, pigments, or other immiscible polymers. Its distinct molecular structure, featuring two polar amide groups linked by a short propylene bridge and flanked by long, non-polar stearyl (C18) chains, imparts an amphiphilic character that governs its interfacial activity and dispersion capabilities.
The compatibility of this compound is analogous to other widely studied fatty acid bis-amides, such as N,N'-ethylenebis(stearamide) (EBS). klkoleo.comwikipedia.org These molecules function as compatibilizers and dispersing agents by reducing the interfacial tension between otherwise incompatible phases. nih.govmdpi.com The mechanism involves the migration of the bis-amide to the interface during melt processing. At this interface, the polar amide groups exhibit a strong affinity for and can form hydrogen bonds with polar surfaces, such as inorganic fillers, pigments, or polar polymers. researchgate.netresearchgate.net Simultaneously, the long, non-polar stearyl chains readily mix with the non-polar polymer matrix, like polyolefins. nih.gov This dual interaction effectively creates a bridge between the two phases, lowering the interfacial energy that drives phase separation and agglomeration.
Improved interfacial compatibility directly facilitates better dispersion of solid additives within the polymer matrix. By adsorbing onto the surface of filler or pigment particles, this compound reduces the strong inter-particle attractive forces. This wetting action prevents the formation of large agglomerates, which can act as stress concentrators and degrade the mechanical and aesthetic properties of the final product. specialchem.comatamanchemicals.com The result is a more uniform and finer distribution of particles throughout the polymer, leading to enhanced processability and improved physical properties. klkoleo.comspecialchem.com
Detailed Research Findings
While specific studies on this compound are limited, research on analogous fatty bis-amides provides significant insight into its function. For instance, a study on polypropylene (PP) masterbatches using a structurally similar dispersant, N,N-bis-stearyl ethylenediamine (B42938), revealed important concentration-dependent effects. The addition of the dispersant increased the melt flow index, indicating a lubrication effect. However, the quality of pigment dispersion was found to be optimal at a specific concentration; lower concentrations led to the formation of agglomerates, suggesting an excess of dispersant relative to the pigment surface area is required for effective performance. tul.cz
| Masterbatch Composition | Dispersant Content (wt.%) | Key Finding | Reference |
| PP / 1% Photoluminescent Pigment | 0.3 | Increased melt temperature and extruder load, suggesting pigment agglomeration. | tul.cz |
| PP / 3% Photoluminescent Pigment | 0.5 | Decreased melt temperature and increased melt flow index, indicating improved processing and dispersion. | tul.cz |
Data synthesized from findings on N,N-bis-stearyl ethylenediamine, a structural analog to this compound.
Further research on N,N'-ethylenebis(stearamide) (EBS) in polymer nanocomposites demonstrates its role in improving filler dispersion and subsequent material properties. In Poly(ethylene terephthalate)/Organo-montmorillonite (PET/OMMT) nanocomposites, the inclusion of EBS resulted in better exfoliation and dispersion of the OMMT clay within the PET matrix. researchgate.net This enhanced dispersion is credited with significant improvements in the material's mechanical performance. Similarly, in polylactide (PLA) composites containing halloysite (B83129) nanotubes (HNT), EBS treatment of the nanotubes improved their distribution and enhanced the stiffness of the final material. researchgate.netumons.ac.be The interaction between the amide groups of EBS and the hydroxyl groups on the filler surface is considered key to this improved compatibility. researchgate.net
| Polymer System | Additive | Observation | Result | Reference |
| PET / Organo-montmorillonite (OMMT) | EBS | Improved dispersion and exfoliation of OMMT clay. | Remarkable enhancement in impact strength and storage modulus. | researchgate.net |
| PLA / Halloysite Nanotubes (HNT) | EBS (as HNT surface treatment) | Well-distributed nanotubes in the PLA matrix. | Increased stiffness compared to neat crystalline PLA. | umons.ac.be |
| PLA | EBS (1 wt.%) | Acted as an effective nucleating agent. | Decreased spherulite size and accelerated crystallization rate. | mrforum.comasianpubs.org |
Findings are for N,N'-ethylenebis(stearamide) (EBS), a close structural and functional analog of this compound.
Influence on Polymer Morphology and Rheological Behavior
Modulation of Polymer Crystalline Morphology
In isotactic polypropylene (B1209903), the most common crystalline form is the monoclinic alpha (α) phase, which is valued for its contribution to stiffness and clarity. 1,3-Propylenebisstearamide functions as an effective α-nucleating agent. By dispersing within the polymer melt, its particles act as initiation sites where polymer chains begin to align and fold into ordered crystal structures upon cooling.
The presence of these nucleating sites increases the crystallization temperature (Tc), meaning that crystals begin to form at a higher temperature than in the neat polymer. This rapid and controlled formation favors the growth of the thermodynamically stable α-phase. The alternative hexagonal beta (β) phase, which can enhance toughness but often reduces stiffness and clarity, is generally not promoted by this class of bis-amide additives. Technical data for similar bis-amide additives, such as Ethylene Bis Stearamide (EBS), confirms their role as "nucleation transparency agents" that promote a fine resin structure, a characteristic associated with α-phase crystallization that enhances both mechanical properties and transparency of the final product polymeradd.co.th.
The crystallization of semi-crystalline polymers results in a hierarchical structure composed of lamellae—thin, flat crystals of folded polymer chains. These lamellae further organize into larger, spherical superstructures known as spherulites. The introduction of this compound significantly refines this structure.
By creating a high density of nucleation sites, the additive leads to the simultaneous growth of a large number of spherulites. Because these spherulites impinge upon each other early in their growth process, their final size is considerably smaller than in a non-nucleated polymer. This results in a finer, more uniform crystalline texture. The lamellae within these smaller spherulites are consequently more numerous and can exhibit a more controlled orientation, which contributes to improved and more isotropic mechanical properties in the final molded part.
By raising the crystallization temperature and providing numerous sites for crystal growth, the additive allows the polymer chains more time and opportunity to organize into an ordered crystalline lattice before the melt solidifies completely. This more efficient crystallization process results in a higher crystalline fraction compared to the un-nucleated polymer under the same cooling conditions. The increased crystallinity directly contributes to enhanced stiffness (flexural modulus) and hardness of the material. expresspolymlett.com
Table 1: Typical Effects of an α-Nucleating Agent on Polypropylene Properties This table illustrates the representative performance changes in polypropylene with the addition of a typical bis-amide α-nucleating agent like this compound.
| Property | Un-nucleated Polypropylene (Typical Value) | Polypropylene with Nucleating Agent (Typical Value) | Percentage Change |
|---|---|---|---|
| Crystallization Temperature (Tc) | 118 °C | 126 °C | +6.8% |
| Degree of Crystallinity (DSC) | 42% | 46% | +9.5% |
| Flexural Modulus | 1500 MPa | 1750 MPa | +16.7% |
| Spherulite Size | Large, Non-uniform | Small, Uniform | - |
Rheological Implications in Polymer Melt Processing
The influence of this compound extends to the behavior of the polymer in its molten state. Its presence affects viscosity and flow characteristics, which has direct consequences for processing efficiency and the quality of the final product.
Bis-amide waxes like this compound also function as lubricants in the polymer melt. polymeradd.co.thatamanchemicals.com This lubricating effect can reduce the friction between polymer chains and between the polymer melt and processing equipment surfaces (e.g., extruder barrels and molds). The result is often a reduction in the apparent melt viscosity, leading to improved melt flow. This property is particularly beneficial in injection molding, where complex molds with thin sections require a polymer melt that can flow easily and fill the cavity completely.
Polymer melts typically exhibit shear-thinning behavior, where viscosity decreases as the shear rate increases. researchgate.netnih.gov The addition of a lubricant like this compound can enhance this effect, making the polymer easier to process at the high shear rates common in extrusion and injection molding.
The dual function of this compound as a nucleating agent and lubricant allows for significant optimization of polymer processing conditions. clariant.com
Reduced Cycle Times : The primary benefit of its nucleating function is an increase in the crystallization temperature. This means the polymer solidifies and becomes rigid enough for ejection from a mold at a higher temperature, thereby reducing the cooling time required. This shortening of the cooling phase, which is often the longest part of an injection molding cycle, can lead to substantial improvements in productivity.
Lower Processing Temperatures and Energy Savings : The lubricating effect, which improves melt flow, can allow for processing at lower temperatures or pressures. atamanchemicals.com Operating at a lower melt temperature reduces energy consumption and can also minimize thermal degradation of the polymer, preserving its mechanical properties and appearance.
Improved Part Quality : Enhanced flow ensures better mold filling, reducing the incidence of defects such as short shots and voids. The promotion of a fine, uniform crystalline structure minimizes warpage and shrinkage, leading to parts with greater dimensional stability and improved aesthetic qualities. polymeradd.co.th
By strategically including this compound, processors can achieve a wider processing window, faster production rates, and higher quality finished products.
Advanced Characterization and Analytical Methodologies for 1,3 Propylenebisstearamide in Materials Research
Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating the chemical structure and molecular interactions of 1,3-Propylenebisstearamide within a polymer matrix.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for confirming the presence and structural integrity of this compound in a material. The technique identifies characteristic vibrational modes of the functional groups present in the molecule. The FTIR spectrum of a compound containing this compound would be expected to show distinct peaks corresponding to the amide and hydrocarbon functionalities.
The key characteristic absorption bands for a secondary amide like this compound include:
N-H Stretching: A prominent peak typically appears in the region of 3300 cm⁻¹. This band is indicative of the hydrogen bonding interactions involving the amide groups.
C=O Stretching (Amide I band): A strong absorption peak is expected around 1640 cm⁻¹, corresponding to the carbonyl stretching vibration of the amide group.
N-H Bending and C-N Stretching (Amide II band): Another significant peak is generally observed near 1540 cm⁻¹, arising from a combination of N-H in-plane bending and C-N stretching vibrations.
C-H Stretching: Strong absorptions from the long stearamide alkyl chains are expected in the 2850-2960 cm⁻¹ region.
When incorporated into a polymer matrix such as polypropylene (B1209903), these characteristic peaks of this compound would be superimposed on the spectrum of the host polymer. For instance, polypropylene exhibits characteristic peaks at approximately 2950, 2920, 2870, 2840, 1460, and 1375 cm⁻¹. The presence of the distinct amide peaks allows for the confirmation of the additive within the polymer blend. Changes in the position and shape of the N-H and C=O bands can also provide information on the degree of interaction between the bis-amide and the polymer matrix.
Interactive Data Table: Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | ~3300 | Secondary Amide |
| C-H Asymmetric Stretch | ~2920 | Methylene (B1212753) (-CH₂) |
| C-H Symmetric Stretch | ~2850 | Methylene (-CH₂) |
| C=O Stretch (Amide I) | ~1640 | Secondary Amide |
| N-H Bend (Amide II) | ~1540 | Secondary Amide |
Note: The exact peak positions can vary depending on the physical state of the sample and its interaction with the surrounding matrix.
Raman spectroscopy is a complementary vibrational spectroscopy technique that is particularly sensitive to non-polar bonds and can provide detailed information about the conformational ordering and intermolecular interactions of this compound. The long hydrocarbon chains of the stearamide moieties and the amide groups give rise to distinct Raman signals.
Key Raman bands for analyzing this compound include:
Amide I and III Bands: The amide I band (around 1630-1670 cm⁻¹) and the amide III band (around 1230-1300 cm⁻¹) are sensitive to the secondary structure and hydrogen bonding of the amide groups. mdpi.com Changes in these bands upon incorporation into a polymer can indicate specific interactions between the bis-amide and the matrix.
C-C Skeletal Stretching: The region between 1000 and 1150 cm⁻¹ contains bands related to the C-C skeletal stretching of the alkyl chains. The relative intensities of these bands can be used to assess the conformational order (trans vs. gauche) of the stearamide chains. An increase in the intensity of the ~1130 cm⁻¹ band relative to the ~1080 cm⁻¹ band suggests a higher degree of all-trans conformational ordering, which can be related to the crystallization of the additive.
C-H Stretching Region: The 2800-3000 cm⁻¹ region, while complex, provides information on the packing and environment of the alkyl chains.
By analyzing shifts in peak positions and changes in relative intensities, Raman spectroscopy can elucidate how this compound molecules interact with each other and with the surrounding polymer chains, influencing the material's macroscopic properties.
Thermal Analysis Techniques
Thermal analysis is critical for determining the processing window and end-use performance of materials containing this compound.
Differential Scanning Calorimetry (DSC) is a fundamental technique for studying the thermal transitions of this compound, including its melting and crystallization behavior. As a crystalline substance, it exhibits a distinct melting endotherm. The melting point is a key characteristic for its application as a processing aid, as it needs to be molten to disperse effectively in a polymer matrix and then recrystallize upon cooling to form a network that imparts desired properties.
A typical DSC thermogram of a bis-amide like this compound would show a sharp endothermic peak corresponding to its melting point. For the closely related ethylene bis(stearamide), multiple melting events have been observed, which are attributed to different crystalline forms (polymorphs). maplaboratory.net It is plausible that this compound could also exhibit polymorphic behavior, with different crystal structures having distinct melting points.
When blended with a semi-crystalline polymer like polypropylene, this compound can act as a nucleating agent. This is observable in the DSC data as an increase in the crystallization temperature (Tc) of the polymer upon cooling from the melt. The presence of the bis-amide provides sites for the polymer chains to begin the crystallization process at a higher temperature than the neat polymer.
Interactive Data Table: Illustrative DSC Data for a Polypropylene (PP) and this compound Blend
| Sample | Melting Temperature (Tm) of PP (°C) | Crystallization Temperature (Tc) of PP (°C) |
| Neat PP | 165 | 115 |
| PP + 1% this compound | 165 | 125 |
Note: This data is illustrative. Actual values can vary based on the specific grade of polypropylene, the concentration of the additive, and the heating/cooling rates used in the DSC analysis.
Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of this compound and its effect on the thermal stability of polymer blends. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
This compound is a thermally stable organic compound. Its decomposition would be expected to occur at temperatures significantly above the typical processing temperatures of most thermoplastics. A TGA curve for the neat compound would show a single-step degradation at a high temperature.
When incorporated into a polymer matrix like polypropylene, TGA can be used to assess if the additive alters the degradation profile of the polymer. Typically, polypropylene shows a single-step degradation beginning around 350-400°C. researchgate.netresearchgate.net The addition of a stable additive like this compound is not expected to significantly decrease the onset of degradation of the polymer. The TGA curve of the blend would show the degradation of the polypropylene, with the final residual mass corresponding to any thermally stable components.
Interactive Data Table: Representative TGA Data for Polypropylene (PP) Blends
| Sample | Onset of Degradation (T_onset) (°C) | Temperature at 50% Weight Loss (T_50%) (°C) |
| Neat PP | ~380 | ~450 |
| PP + 1% this compound | ~380 | ~450 |
Note: This data is representative. The presence of small amounts of a stable additive like this compound typically has a minimal effect on the bulk thermal degradation profile of the host polymer as measured by TGA.
Microscopic and Scattering Techniques
Microscopic and scattering techniques are essential for visualizing the morphology and distribution of this compound within a material at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) is a widely used technique to study the surface topography and morphology of polymer blends. azom.comdtu.dk In the context of this compound in a polymer matrix, SEM can be used to visualize how the additive is dispersed. After cryogenic fracturing of a sample, SEM can reveal the internal structure. If the bis-amide phase separates or forms distinct domains upon cooling, these can be observed with SEM. The effectiveness of this compound as a slip agent or nucleating agent is highly dependent on its dispersion and final morphology in the solid state, making SEM a valuable tool for quality control and research. For instance, SEM can reveal whether the additive forms a fine, well-dispersed network or agglomerates into larger, less effective particles.
Small-Angle X-ray Scattering (SAXS) is another powerful technique that can provide quantitative information about the nanoscale structure of materials. For a polymer blend containing this compound, SAXS could be used to characterize the crystalline structure of both the polymer and the additive. The technique can provide information on the lamellar thickness of the polymer crystals and how this is affected by the presence of the nucleating agent. Furthermore, if the bis-amide forms its own crystalline domains, their size, shape, and distribution can be probed by SAXS.
Polarized Light Microscopy (PLM) for Spherulite Observation
Polarized Light Microscopy (PLM) is a powerful and widely used technique for characterizing the crystalline superstructure of semi-crystalline polymers. researchgate.net By utilizing polarized light, PLM can distinguish between anisotropic crystalline regions and isotropic amorphous regions, making it ideal for observing spherulites, which are characteristic superstructures in many crystalline polymers. The formation of spherulites, their size, and their perfection are significantly influenced by the presence of nucleating agents like this compound.
When a polymer melt is cooled, crystalline lamellae grow radially from a central nucleus, forming a spherical structure known as a spherulite. spectroscopyonline.com In PLM, under crossed polarizers, these spherulites exhibit a characteristic "Maltese cross" extinction pattern. This pattern arises because the refractive indices of the crystalline lamellae are anisotropic. The size and number of spherulites are critical factors determining the mechanical and optical properties of the polymer. A higher number of smaller, more uniform spherulites, often induced by nucleating agents, can lead to improved toughness, stiffness, and clarity.
In the context of materials containing this compound, PLM is instrumental in:
Visualizing the Nucleation Effect: By comparing the spherulitic morphology of a neat polymer with that of a polymer containing this compound, the nucleating effect of the additive can be directly observed. An increase in the number of spherulites and a decrease in their average size are indicative of efficient nucleation.
Studying Isothermal Crystallization Kinetics: Hot-stage PLM allows for the in-situ observation of spherulite growth at a constant temperature. researchgate.net By capturing images over time, the radial growth rate of spherulites can be determined, providing insights into the crystallization kinetics as influenced by the additive.
Observing Banded Spherulites: Some polymers form banded spherulites, where concentric rings of alternating extinction are observed. This banding is attributed to the periodic twisting of the crystalline lamellae as they grow radially. The presence and nature of these bands can be affected by the additive and provide further information about the crystal growth mechanism.
Table 1: Representative PLM Observations of Polymer Spherulites
| Polymer System | Observation | Implication |
| Neat Polypropylene (PP) | Large, well-defined spherulites with a clear Maltese cross. | Slow nucleation, leading to fewer and larger crystalline domains. |
| PP with this compound | A high density of small, impinging spherulites. | Effective nucleation by the additive, resulting in a finer crystalline structure. |
| Polyamide 6 (PA6) | Spherulitic structures with varying degrees of perfection depending on cooling rate. | The additive can influence the perfection of the crystalline structure under different processing conditions. |
Scanning Electron Microscopy (SEM) for Surface and Bulk Morphology
In the analysis of polymer-additive systems, SEM can be used to:
Examine the Dispersion of the Additive: By imaging cryo-fractured surfaces of the polymer, the distribution and morphology of the this compound particles within the bulk of the material can be assessed. researchgate.net Good dispersion is key to its effectiveness as a nucleating agent. Agglomerates of the additive can act as stress concentrators, negatively impacting mechanical properties.
Analyze the Fracture Surface: The morphology of a fracture surface, as observed by SEM, can reveal the failure mechanism of the material. The presence of the additive can alter the fracture behavior, for example, by promoting ductile failure through the initiation of crazes.
Study the Surface Properties: As this compound can also function as a lubricant and slip agent, it can migrate to the surface of the polymer. SEM can be used to examine the surface topography and the presence of a surface layer of the additive, which can influence properties like friction and mold release. mdpi.com
Table 2: SEM Analysis of Polymer Morphology with Amide Additives
| Polymer System | SEM Observation | Interpretation |
| Polypropylene with this compound | Cryo-fractured surface shows finely dispersed particles of the additive. | Good dispersion of the nucleating agent throughout the polymer matrix. |
| Polyamide with lubricant additive | Surface imaging reveals a smooth, uniform surface layer. | Migration of the lubricant to the surface, providing slip properties. |
| Impact-modified polymer | Fracture surface shows evidence of crazing and plastic deformation around additive particles. | The additive contributes to the toughness of the material by promoting energy dissipation mechanisms. |
X-ray Diffraction (XRD) for Crystalline Structure and Orientation
X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of materials. researchgate.net By analyzing the angles and intensities of X-rays diffracted by the crystalline lattice, XRD can provide information about the crystal system, lattice parameters, and the degree of crystallinity. For semi-crystalline polymers, XRD is essential for characterizing the polymorphic forms of the polymer and the influence of nucleating agents like this compound on the crystalline structure.
This compound itself is a crystalline solid, and its own crystal structure can influence its effectiveness as a nucleating agent. More importantly, it can influence the crystalline structure of the polymer it is added to. Many polymers, such as polypropylene and polyamides, can exist in different polymorphic forms (e.g., α, β, γ forms), each with distinct properties. nih.gov Nucleating agents can selectively promote the formation of a specific polymorph.
Key applications of XRD in the study of this compound in materials include:
Identification of Polymorphic Forms: XRD patterns can be used to identify the specific crystalline form of the polymer present in a sample. This is crucial as different polymorphs can impart different mechanical and thermal properties.
Analysis of Crystal Orientation: In processed polymer parts, such as fibers or films, the crystalline lamellae can be preferentially oriented. XRD can be used to determine the direction and degree of this orientation, which has a significant impact on the anisotropic properties of the material.
Characterization of the Additive's Crystal Structure: The crystal structure of this compound itself can be determined using single-crystal or powder XRD. researchgate.netresearchgate.netnih.govmdpi.comresearchgate.netmdpi.com Understanding its crystal structure can help in understanding its nucleating mechanism.
Table 3: XRD Data for a Representative Polyamide System
| Sample | 2θ (°) | d-spacing (Å) | Crystalline Phase |
| Neat Polyamide 6 | 20.2, 23.8 | 4.39, 3.73 | α-form |
| Polyamide 6 with Nucleating Agent | 21.5 | 4.13 | γ-form |
Small-Angle X-ray Scattering (SAXS) for Lamellar Organization
While XRD provides information on the atomic-scale crystal structure, Small-Angle X-ray Scattering (SAXS) probes larger-scale structures, typically in the range of 1 to 100 nanometers. xenocs.com In semi-crystalline polymers, SAXS is the primary technique for characterizing the lamellar morphology, which consists of alternating crystalline and amorphous layers. The thickness of these layers and their long period (the sum of the crystalline and amorphous layer thicknesses) are critical parameters that influence the mechanical properties of the polymer.
The presence of a nucleating agent like this compound can significantly affect the lamellar structure. By increasing the number of nucleation sites, the additive can lead to the formation of thinner and more numerous lamellae.
SAXS analysis of polymers containing this compound can provide:
Determination of the Long Period: The position of the primary scattering peak in a SAXS profile is related to the long period of the lamellar stacks.
Calculation of Lamellar Thickness: By combining SAXS data with the degree of crystallinity obtained from other techniques like DSC or XRD, the average thickness of the crystalline and amorphous layers can be calculated.
Information on Lamellar Orientation: Anisotropic 2D SAXS patterns can reveal the preferential orientation of the lamellar stacks, which is common in stretched or molded parts. spectroscopyonline.com
Analysis of Structural Evolution: In-situ SAXS experiments can be performed during processes like stretching or heating to study the evolution of the lamellar structure in real-time. researchgate.net
Table 4: Lamellar Parameters from SAXS Analysis of Polypropylene
| Sample | Long Period (nm) | Crystalline Lamellar Thickness (nm) | Amorphous Layer Thickness (nm) |
| Neat Polypropylene | 15.2 | 8.5 | 6.7 |
| Polypropylene with Nucleating Agent | 12.8 | 7.2 | 5.6 |
Chromatographic and Mass Spectrometric Approaches for Additive Distribution
To ensure the quality and performance of a polymeric material, it is essential to not only understand its morphology but also to be able to identify and quantify the additives present. Chromatographic and mass spectrometric techniques are powerful analytical tools for the separation, identification, and quantification of additives like this compound in complex polymer matrices.
The first step in the analysis is typically the extraction of the additive from the polymer. This can be achieved through solvent extraction or dissolution of the polymer followed by precipitation to separate it from the soluble additives. Once extracted, the additives can be analyzed by various techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): For additives that are thermally stable and volatile, GC-MS is a highly effective technique. s-prep.comunipi.it The extracted sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides a mass spectrum that can be used for identification by comparison with spectral libraries. Pyrolysis-GC-MS is a variation where the polymer is thermally degraded, and the resulting fragments are analyzed, which can also provide information about the additives. ifremer.frmdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS): For additives that are not suitable for GC due to high molecular weight, low volatility, or thermal instability, LC-MS is the method of choice. wordpress.comadhesivesmag.comwaters.comresearchgate.net In LC, the components of the extract are separated based on their interactions with the stationary and mobile phases. The eluent from the LC column is then introduced into the mass spectrometer. Various ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be used to generate ions from the analyte molecules for mass analysis.
These techniques are crucial for:
Qualitative Analysis: Identifying the presence of this compound and other additives in a polymer formulation.
Quantitative Analysis: Determining the concentration of the additive in the material. This is important for quality control and to ensure that the correct amount of additive has been incorporated.
Migration Studies: Assessing the potential for the additive to migrate out of the polymer, which is a critical consideration for applications in food packaging and medical devices.
Table 5: Analytical Parameters for the Quantification of a Polymer Additive by LC-MS
| Parameter | Value |
| Chromatographic Column | C18 reverse-phase |
| Mobile Phase | Gradient of water and acetonitrile |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) |
| Mass Analyzer | Quadrupole |
| Monitored Ion (m/z) | [M+H]+ |
Computational and Theoretical Studies of 1,3 Propylenebisstearamide Systems
Molecular Dynamics Simulations of Polymer-Additive Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. researchgate.net By solving the classical equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of polymer chains and additive molecules over time. researchgate.net This approach is particularly useful for understanding how 1,3-propylenebisstearamide disperses within a polymer melt and interacts with the polymer chains.
In a typical MD simulation of a polymer-additive system, a model is constructed that includes multiple polymer chains and molecules of this compound. researchgate.net The interactions between all atoms are described by a force field, which is a set of potential energy functions. The simulation then proceeds by integrating Newton's equations of motion, allowing the system to evolve naturally. researchgate.net
Key research findings from MD simulations of polymer-additive systems reveal the nature of intermolecular interactions, such as van der Waals forces and potential hydrogen bonding between the amide groups of this compound and functional groups on the polymer chains. dovepress.com These simulations can track the diffusion of the additive within the polymer matrix and its tendency to self-assemble or adsorb onto polymer surfaces. dovepress.commdpi.com The analysis of simulation trajectories can provide quantitative data on interaction energies, radial distribution functions, and the conformational changes in both the polymer and the additive. dovepress.com
Table 1: Representative Parameters in MD Simulations of Polymer-Additive Systems
| Parameter | Description | Typical Value/Range |
| Force Field | Set of equations and parameters to describe the potential energy of the system. | COMPASS, OPLS-AA, AMBER |
| Ensemble | Statistical mechanics ensemble used to control thermodynamic variables. | NVT (constant number of particles, volume, temperature), NPT (constant number of particles, pressure, temperature) |
| Temperature | The temperature at which the simulation is run, often mimicking processing conditions. | 450-550 K (for polymer melts) |
| Simulation Time | The length of the simulation, which needs to be long enough to capture the dynamics of interest. | Nanoseconds to microseconds |
| Time Step | The interval between successive calculations of forces and positions. | 1-2 femtoseconds |
Density Functional Theory (DFT) Calculations for Interaction Energies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. q-chem.commdpi.com It is particularly well-suited for calculating the interaction energies between molecules with high accuracy. mdpi.com In the context of this compound, DFT calculations can be used to precisely quantify the strength of the interactions between the additive molecule and a segment of a polymer chain.
DFT calculations determine the electronic energy of a system based on its electron density. mdpi.com To calculate the interaction energy between this compound and a polymer, a model system is created, typically consisting of one molecule of the additive and a representative oligomer of the polymer. The energy of this complex is calculated, along with the energies of the individual, isolated molecules. The interaction energy is then determined by subtracting the energies of the individual molecules from the energy of the complex. frontiersin.org
Table 2: Example of DFT-Calculated Interaction Energies
| Interacting Pair | Type of Interaction | Calculated Interaction Energy (kJ/mol) |
| This compound & Polypropylene (B1209903) | Van der Waals | -25 to -40 |
| This compound & Polyamide | Hydrogen Bonding & Van der Waals | -60 to -80 |
| This compound & Polyethylene Terephthalate | Dipole-Dipole & Van der Waals | -50 to -70 |
Note: The values in this table are illustrative and represent typical ranges for such interactions as specific values for this compound with these polymers would require dedicated DFT studies.
Modeling of Nucleation and Crystallization Processes
One of the primary functions of this compound is to act as a nucleating agent for semi-crystalline polymers. Computational modeling is a valuable tool for understanding the mechanisms by which it accelerates crystallization. researchgate.net Both MD simulations and more specialized nucleation theories are employed to study these processes.
MD simulations can be used to model the early stages of nucleation by simulating a supersaturated polymer melt in the presence of the additive. researchgate.netresearchgate.net These simulations can show how the this compound molecules self-assemble into fibrillar networks, which then act as templates for the epitaxial growth of polymer crystals. researchgate.net By analyzing the simulation trajectories, researchers can observe the alignment of polymer chains on the surface of the additive's structures, leading to the formation of ordered crystalline lamellae. researchgate.net
Classical Nucleation Theory (CNT) can also be adapted to model the effect of nucleating agents. These models describe the free energy barrier to nucleation and how it is affected by the presence of a foreign surface. The surface of the self-assembled this compound network provides a favorable interface for polymer crystallization, thereby reducing the energy barrier and increasing the nucleation rate. researchgate.net These models often incorporate parameters derived from experimental data, such as interfacial energies, to predict the efficiency of the nucleating agent.
Prediction of Structure-Function Relationships in Polymeric Applications
A key goal of computational studies is to establish clear relationships between the molecular structure of an additive and its performance in a polymeric application. By combining insights from MD simulations and DFT calculations, it is possible to predict how variations in the chemical structure of this compound might affect its function.
For instance, MD simulations can predict how changes in the length of the alkyl chains (stearamide) would affect the additive's solubility and diffusion within the polymer melt. mdpi.com DFT calculations can be used to assess how modifications to the amide groups would alter the strength of hydrogen bonding with the polymer. mdpi.com
These computational predictions can then be correlated with macroscopic properties of the polymer, such as its crystallization temperature, crystal morphology, and mechanical properties. For example, a stronger interaction energy between the additive and the polymer, as calculated by DFT, might be predicted to lead to a higher crystallization temperature and smaller spherulite size, resulting in improved clarity and stiffness of the final product. This predictive capability allows for the rational design of new additives with enhanced performance characteristics.
Emerging Research Frontiers and Future Directions
Development in Multifunctional Additives Incorporating 1,3-Propylenebisstearamide
The evolution of polymer additives is trending towards multifunctional solutions that can impart several desired properties simultaneously, thereby simplifying formulation and processing. This compound is being investigated for its potential to act as more than just a traditional lubricant or process aid. Research is focused on developing additives that leverage its unique chemical structure to offer a synergistic combination of benefits.
Current research is exploring the modification of the this compound molecule to create novel multifunctional additives. These developments aim to combine the inherent lubricating and slip properties of the bis-amide with other functionalities such as:
Nucleating Agent: By promoting the formation of uniform crystal structures, it can enhance the mechanical properties and transparency of semi-crystalline polymers.
Dispersion Aid: Its amphiphilic nature can be harnessed to improve the dispersion of fillers and pigments within a polymer matrix, leading to enhanced color strength and mechanical performance.
Anti-static Agent: Modifications to introduce polar functional groups could impart anti-static properties, which are crucial for applications in electronics and packaging.
These multifunctional additives are being designed to address the complex demands of modern polymer applications, from automotive components to advanced packaging films.
Integration into Advanced Polymer Systems (e.g., Nanocomposites, Blends)
The incorporation of this compound into sophisticated polymer systems like nanocomposites and blends is a key area of ongoing research. Its role extends beyond that of a simple processing aid to an active component that can influence the morphology and, consequently, the final properties of these advanced materials.
In the realm of polymer nanocomposites , this compound is being studied for its ability to act as an effective dispersing and compatibilizing agent for nanofillers such as nanoclays, carbon nanotubes, and graphene. The uniform dispersion of these nanofillers is critical to unlocking their exceptional properties. The long fatty acid chains of this compound can interact with the polymer matrix, while the amide groups can potentially form hydrogen bonds with the surface of the nanofillers, leading to improved interfacial adhesion and dispersion. This can result in nanocomposites with enhanced mechanical strength, thermal stability, and barrier properties.
In polymer blends , achieving a stable and well-defined morphology is crucial for performance. Researchers are investigating the use of this compound as a compatibilizer to improve the miscibility and interfacial adhesion between immiscible polymers. By localizing at the interface between the two polymer phases, it can reduce interfacial tension and improve stress transfer, leading to tougher and more durable materials.
| Polymer System | Role of this compound | Observed/Potential Enhancements |
| Polypropylene (B1209903)/Nanoclay Nanocomposite | Dispersing Agent, Interfacial Modifier | Improved mechanical strength, enhanced barrier properties |
| Polyamide/Polyolefin Blend | Compatibilizer, Flow Modifier | Increased impact strength, improved surface finish |
| Polylactic Acid (PLA)/Starch Blend | Process Aid, Morphology Stabilizer | Enhanced flexibility, better phase dispersion |
Sustainable Synthesis and Life Cycle Analysis in Academic Perspective
With a growing emphasis on green chemistry and sustainability, the academic community is actively exploring environmentally benign synthesis routes for this compound and conducting comprehensive life cycle assessments (LCA).
Traditional synthesis methods for bis-amides often involve high temperatures, harsh catalysts, and organic solvents, which raise environmental concerns. Current research is focused on developing more sustainable pathways, including:
Enzymatic Synthesis: Utilizing lipases as biocatalysts to facilitate the amidation reaction under milder conditions, reducing energy consumption and by-product formation.
Solvent-Free Synthesis: Investigating reactive extrusion and other solventless techniques to minimize the use of volatile organic compounds.
Bio-based Feedstocks: Exploring the use of stearic acid and 1,3-diaminopropane (B46017) derived from renewable resources to reduce the carbon footprint of the final product.
From a life cycle perspective, academic studies are beginning to model the environmental impact of this compound from cradle to gate. These LCAs evaluate factors such as raw material extraction, energy consumption during manufacturing, and greenhouse gas emissions. The goal is to identify environmental hotspots in the production process and guide the development of more sustainable manufacturing practices. While specific LCA data for this compound is still emerging in academic literature, analogous studies on similar bio-based chemicals can provide a framework for assessment. For example, LCAs on bio-based 1,3-propanediol, a precursor for some polymers, have shown significant reductions in greenhouse gas emissions compared to their petrochemical counterparts. researchgate.net
Tailoring Material Properties through Precision Control of this compound Interaction
A frontier in the application of this compound lies in the ability to precisely control its interactions within a polymer matrix to tailor specific material properties. This involves understanding and manipulating the interplay between the additive and the polymer at a molecular level.
The orientation and self-assembly of this compound molecules within the polymer can significantly influence the final properties of the material. For instance, under specific processing conditions, it can form self-assembled fibrillar networks that act as a reinforcing phase, enhancing the stiffness and dimensional stability of the polymer.
Researchers are utilizing advanced characterization techniques, such as atomic force microscopy (AFM) and X-ray scattering, to visualize the morphology and understand the mechanisms of interaction. This knowledge is then used to control processing parameters like temperature, shear rate, and cooling profiles to achieve the desired arrangement of the additive within the polymer matrix.
| Controlled Interaction | Target Property | Mechanism |
| Interfacial Segregation | Improved Surface Slip | Migration of this compound to the surface, reducing the coefficient of friction. |
| Crystal Nucleation | Enhanced Mechanical Strength | Acting as a template for polymer crystallization, leading to a more uniform and finer spherulitic structure. |
| Network Formation | Increased Modulus | Self-assembly into a reinforcing network within the polymer matrix. |
By gaining a deeper understanding of these molecular-level interactions, scientists can unlock the full potential of this compound to create customized materials with precisely engineered properties for a wide range of advanced applications.
Q & A
Q. What are the established synthetic routes for 1,3-Propylenebisstearamide, and how are the products characterized?
- Methodological Answer : Synthesis typically involves condensation reactions between stearic acid derivatives and 1,3-propylene diamine under controlled anhydrous conditions. Key steps include:
- Purification of starting materials to ≥98% purity (e.g., via recrystallization or column chromatography) .
- Reaction monitoring using thin-layer chromatography (TLC) or HPLC to track intermediate formation .
- Final characterization via -/-NMR, FT-IR, and mass spectrometry to confirm structure .
- Melting point analysis and elemental analysis for purity validation .
Q. How should researchers design initial experiments to study the physicochemical properties of this compound?
- Methodological Answer :
- Objective Setting : Define measurable parameters (e.g., solubility in organic solvents, thermal stability via TGA/DSC).
- Controls : Include reference compounds (e.g., stearic acid, analogous bisamides) for comparative analysis .
- Replicates : Perform triplicate measurements to assess reproducibility, with statistical reporting (mean ± SD) .
- Documentation : Record reagent sources, batch numbers, and storage conditions to ensure reproducibility .
Q. What protocols ensure the purity of this compound in experimental workflows?
- Methodological Answer :
- Purification : Use solvent recrystallization (e.g., ethanol/acetone mixtures) followed by vacuum drying .
- Analytical Validation :
- Purity assessment via HPLC with UV detection at 210–220 nm .
- Residual solvent analysis using gas chromatography (GC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer :
- Comparative Analysis : Replicate conflicting studies under identical conditions (e.g., heating rate, atmosphere) to isolate variables .
- Advanced Techniques : Use modulated DSC to detect subtle phase transitions or decomposition events missed in standard assays .
- Data Reconciliation : Cross-reference with crystallography data (if available) to correlate thermal behavior with molecular packing .
Q. What strategies optimize the synthetic yield of this compound while minimizing side products?
- Methodological Answer :
- Reaction Engineering :
- Use Dean-Stark traps to remove water in condensation reactions, shifting equilibrium toward product .
- Optimize catalyst loading (e.g., p-toluenesulfonic acid) and temperature gradients via DOE (Design of Experiments) .
- Byproduct Analysis : Employ LC-MS to identify side products and adjust stoichiometry/reactant ratios accordingly .
Q. How can researchers integrate findings on this compound with existing literature on structurally similar bisamides?
- Methodological Answer :
- Meta-Analysis : Systematically compare NMR/FT-IR spectra, melting points, and reactivity trends across published analogs .
- Computational Modeling : Use DFT calculations to correlate structural features (e.g., alkyl chain length) with properties like hydrophobicity .
- Critical Review : Identify gaps (e.g., lack of in vivo toxicity data) to propose future studies .
Data Reporting and Reproducibility
Q. What standards should be followed when reporting spectroscopic data for this compound?
- Methodological Answer :
- NMR : Report solvent, frequency, and internal reference (e.g., TMS at 0 ppm) .
- FT-IR : Note sample preparation (KBr pellet vs. ATR) and resolution settings .
- Tabular Summaries : Include tables comparing key peaks with literature values (Example):
| Technique | Observed Value | Literature Value | Reference |
|---|---|---|---|
| -NMR (CDCl) | δ 0.88 (t, 6H) | δ 0.85–0.90 (t, 6H) |
Q. How can experimental reproducibility be ensured in studies involving this compound?
- Methodological Answer :
- Detailed Protocols : Publish step-by-step synthetic procedures, including reaction times and purification gradients .
- Open Data : Share raw spectra, chromatograms, and crystallography files in supplementary materials .
- Collaborative Validation : Partner with independent labs to replicate key findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
